molecular formula C27H32N4O3 B2920074 N-(3-ethoxybenzyl)-1-[6-(4-ethylphenoxy)pyrimidin-4-yl]piperidine-4-carboxamide CAS No. 1115999-06-8

N-(3-ethoxybenzyl)-1-[6-(4-ethylphenoxy)pyrimidin-4-yl]piperidine-4-carboxamide

Cat. No. B2920074
CAS RN: 1115999-06-8
M. Wt: 460.578
InChI Key: PMWLVGRQQQNVCV-UHFFFAOYSA-N
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Description

N-(3-ethoxybenzyl)-1-[6-(4-ethylphenoxy)pyrimidin-4-yl]piperidine-4-carboxamide, also known as EPPC, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. EPPC belongs to the class of piperidine carboxamide compounds and is known for its ability to modulate various biological pathways.

Scientific Research Applications

Pharmaceutical Drug Development

This compound could serve as a precursor or an intermediate in the synthesis of pharmaceutical drugs. Its structure suggests potential activity at various biological targets, such as enzymes or receptors involved in disease pathways. The presence of a piperidine ring, often found in pharmacologically active compounds, could be exploited for the development of new medications with central nervous system activity .

Material Science

The ethoxy and phenoxy groups within the compound’s structure indicate potential utility in material science, particularly in the synthesis of novel polymers or coatings. These functional groups could improve the solubility and processability of materials, leading to applications in the creation of advanced composites or smart materials .

Catalysis

Compounds with similar structures have been used as ligands in catalytic systems. This compound could potentially be used to stabilize transition metal complexes, which are crucial in various catalytic processes including cross-coupling reactions, important for creating complex organic molecules .

Biological Studies

The compound’s ability to interact with biological macromolecules could make it a valuable tool in studying protein-ligand interactions. It could be used to probe the function of enzymes or receptors, contributing to our understanding of biological processes and disease mechanisms .

Analytical Chemistry

In analytical chemistry, this compound could be used as a standard or a reagent in chromatography or spectrometry. Its unique structure would produce distinct signals or separation profiles, aiding in the identification or quantification of similar compounds in complex mixtures .

Agricultural Chemistry

The structural motifs present in the compound resemble those found in certain herbicides or pesticides. Therefore, it could be investigated for its potential use in controlling pests or weeds, contributing to the development of new agricultural chemicals .

Mechanism of Action

Target of Action

The primary target of this compound is Protein Kinase B (PKB or Akt) . PKB is a crucial component of intracellular signaling pathways that regulate growth and survival .

Mode of Action

The compound acts as an ATP-competitive inhibitor, selectively inhibiting PKB over the closely related kinase PKA . It binds to PKB, preventing the binding of ATP, thereby inhibiting the kinase’s activity .

Biochemical Pathways

The compound affects the phosphatidylinositol-3 kinase (PI3K) signaling pathway . PKB is a key downstream component in this pathway . When PKB is inhibited, it disrupts the phosphorylation of several enzyme or transcription factor substrates, including GSK3β, FKHRL1, BAD, and mTOR . This disruption can affect processes such as cell proliferation, protein translation, progression through the cell cycle, and antiapoptotic survival .

Pharmacokinetics

The compound is a potent and orally bioavailable inhibitor of PKB . Compounds containing 4-amino-4-benzylpiperidines underwent metabolism in vivo, leading to rapid clearance and low oral bioavailability . The linker group between the piperidine and the lipophilic substituent was varied to identify 4-amino-1-(7H-pyrrolo[2,3-d]-pyrimidin-4-yl)piperidine-4-carboxamides as potent and orally bioavailable inhibitors of PKB .

Result of Action

The compound modulates biomarkers of signaling through PKB in vivo and strongly inhibits the growth of human tumor xenografts in nude mice at well-tolerated doses . This indicates that the compound has potential as an antitumor agent .

properties

IUPAC Name

N-[(3-ethoxyphenyl)methyl]-1-[6-(4-ethylphenoxy)pyrimidin-4-yl]piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H32N4O3/c1-3-20-8-10-23(11-9-20)34-26-17-25(29-19-30-26)31-14-12-22(13-15-31)27(32)28-18-21-6-5-7-24(16-21)33-4-2/h5-11,16-17,19,22H,3-4,12-15,18H2,1-2H3,(H,28,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMWLVGRQQQNVCV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)OC2=NC=NC(=C2)N3CCC(CC3)C(=O)NCC4=CC(=CC=C4)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H32N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

460.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-ethoxybenzyl)-1-[6-(4-ethylphenoxy)pyrimidin-4-yl]piperidine-4-carboxamide

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